TAK-041 - 1929519-13-0

TAK-041

Catalog Number: EVT-2896031
CAS Number: 1929519-13-0
Molecular Formula: C18H15F3N4O3
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of TAK-041 involves a series of steps optimized through high-throughput screening and medicinal chemistry approaches. The synthesis process focuses on producing a potent and selective agonist with an effective concentration (EC50) of approximately 22 nM. The compound was developed through iterative cycles of chemical modifications aimed at enhancing its pharmacological profile while maintaining selectivity for GPR139 .

Technical Details

The synthetic route typically includes:

  1. Initial Screening: Identification of lead compounds through screening libraries against GPR139.
  2. Structure-Activity Relationship Studies: Optimization of the chemical structure to improve potency and selectivity.
  3. Final Synthesis: Employing techniques such as chromatography for purification and characterization of the final product.
Molecular Structure Analysis

TAK-041's molecular structure can be characterized by its benzotriazinone core, which contributes to its ability to selectively activate GPR139. The compound exhibits a unique arrangement that allows it to fit into the receptor's binding pocket effectively.

Structure Data

  • Molecular Formula: C15H14N4O2S
  • Molecular Weight: 302.36 g/mol
  • 3D Structure: The spatial configuration is crucial for its interaction with the receptor, allowing for specific binding that activates downstream signaling pathways.
Chemical Reactions Analysis

TAK-041 engages in specific interactions with GPR139 that facilitate its agonistic effects. Upon binding to the receptor, it induces conformational changes that activate intracellular signaling cascades typically associated with G protein activation.

Technical Details

  1. Binding Affinity: TAK-041 demonstrates high affinity for GPR139, which is critical for its efficacy.
  2. Receptor Activation: The compound promotes receptor coupling to intracellular G proteins, leading to downstream effects on neuronal activity.
Mechanism of Action

TAK-041 functions primarily as an agonist at GPR139, influencing neurotransmitter release and neuronal firing patterns. Its mechanism of action involves:

  1. Receptor Binding: TAK-041 binds selectively to GPR139, stabilizing its active form.
  2. Signal Transduction: This binding activates G proteins that modulate various intracellular pathways, particularly those involved in dopamine release—a crucial neurotransmitter in mood regulation and cognitive function .

Data on Mechanism

Studies using positron emission tomography (PET) have shown that TAK-041 can alter dopamine release dynamics in the human brain, suggesting significant implications for treating schizophrenia-related symptoms .

Physical and Chemical Properties Analysis

TAK-041 exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions.
  • Half-Life: Demonstrates a long half-life ranging from 170 to 302 hours, facilitating sustained pharmacological effects .
Applications

TAK-041 is primarily being explored for its therapeutic potential in treating schizophrenia, particularly focusing on alleviating negative symptoms such as cognitive deficits and social withdrawal. Its ability to enhance dopaminergic signaling makes it a promising candidate for addressing challenges associated with this mental health disorder.

Scientific Uses

  1. Research Tool: TAK-041 serves as a valuable tool in studying the role of GPR139 in various neurological conditions.
  2. Clinical Trials: Currently undergoing Phase II clinical trials aimed at evaluating its efficacy and safety profile in patients with schizophrenia .
Molecular Pharmacology of TAK-041

GPR139 Agonism and Receptor Specificity

TAK-041 (also known as NBI-1065846 or Zelatriazin) is a potent and selective small-molecule agonist of the orphan G protein-coupled receptor GPR139. This receptor is classified as an orphan GPCR due to the historical uncertainty surrounding its endogenous ligands, though recent studies suggest L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as potential native activators with EC₅₀ values in the high micromolar range (220–320 µM) [1] [4]. TAK-041 demonstrates significantly higher potency, with an EC₅₀ of 22 nM in calcium mobilization assays, confirming its synthetic agonist profile [1] [4].

GPR139 exhibits highly conserved expression across vertebrate species, with predominant localization in the habenula, striatum, hypothalamus, and ventral tegmental area of the midbrain [1] [4]. In vitro pharmacological characterization reveals TAK-041's exceptional selectivity for GPR139 over 168 other GPCRs, ion channels, and transporters, establishing its utility as a targeted pharmacological tool [1]. Binding studies confirm TAK-041 competes with endogenous ligands (L-Trp and L-Phe) at the same orthosteric site, adopting a binding pose similar to that observed with surrogate agonists like JNJ-63533054 [4].

Table 1: Pharmacological Profile of TAK-041 vs. Endogenous Ligands

ParameterTAK-041L-TryptophanL-Phenylalanine
EC₅₀ (Calcium Mobilization)22 nM220 µM320 µM
Receptor SpecificitySelectiveNon-selectiveNon-selective
Binding SiteOrthostericOrthostericOrthosteric
Therapeutic TargetNegative symptoms in schizophreniaPhysiological regulationPhysiological regulation

Intracellular Signaling Pathways Modulated by TAK-041

GPR139 primarily couples to Gαq/11 proteins upon activation by TAK-041, triggering the phospholipase C-beta (PLCβ) pathway. This engagement results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG) [4] [8]. IP₃ subsequently induces calcium release from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC) isoforms, initiating downstream phosphorylation cascades [3] [8]. Evidence also suggests potential coupling to Gαi/o proteins, though this pathway remains less characterized than the dominant Gαq/11 signaling [4].

A critical downstream effect of TAK-041-mediated GPR139 activation is the modulation of dopaminergic neurotransmission. In vivo positron emission tomography (PET) studies using the D₂/D₃ agonist radioligand [¹¹C]PHNO demonstrate that TAK-041 pretreatment significantly attenuates amphetamine-induced dopamine release in the human striatum. Specifically, TAK-041 (20–40 mg) reduced amphetamine-induced decreases in [¹¹C]PHNO binding potential (BPₙ𝒹) by 18–26%, indicating dampened dopamine efflux [2]. This pharmacological effect aligns with the localization of GPR139 in dopaminergic nuclei and supports its role in regulating mesolimbic and nigrostriatal pathways.

Table 2: Key Signaling Pathways Modulated by TAK-041

Signaling ComponentEffect of TAK-041Functional Outcome
Gαq/11 ProteinActivationPLCβ stimulation
PLCβIncreased activityPIP₂ hydrolysis → IP₃ + DAG production
IP₃Elevated intracellular levelsCalcium release from ER stores
DAGElevated intracellular levelsPKC activation
Dopamine ReleaseAttenuationReduced amphetamine-induced striatal DA efflux

Comparative Analysis of TAK-041 with Orphan GPCR Ligands

TAK-041 belongs to a benzotriazinone-based chemical scaffold optimized for GPR139 potency and selectivity. Its molecular structure features (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide, distinguishing it from other chemotypes targeting this receptor [1] [7]. When compared to other investigational GPR139 agonists:

  • JNJ-63533054: Exhibits higher in vitro potency (EC₅₀ = 13–16 nM) than TAK-041 but lacks extensive in vivo behavioral validation [4]. Molecular docking reveals shared binding poses with TAK-041 but divergent conformational stability when GPR139 couples to Gi versus Gq proteins [4].
  • Endogenous Amino Acids (L-Trp/L-Phe): Activate GPR139 but with markedly lower potency (EC₅₀ 30–300 µM) and no selectivity, limiting their utility as pharmacological tools or therapeutic agents [4] [6].
  • Peptide Ligands (ACTH, α-MSH): Initially proposed as agonists but later disproven; they fail to activate GPR139 at physiologically relevant concentrations [4].

TAK-041 demonstrates unique functional selectivity (biased signaling) compared to reference compounds. While endogenous ligands promote both Gαq and β-arrestin recruitment pathways, TAK-041 primarily activates Gαq-mediated signaling without significant β-arrestin engagement in experimental models [4] [6]. This bias may translate to distinct physiological outcomes, as β-arrestin pathways often mediate receptor internalization and desensitization.

Table 3: Comparative Pharmacology of GPR139 Agonists

CompoundChemical ClassEC₅₀ (nM)G Protein Couplingβ-Arrestin RecruitmentTherapeutic Exploration
TAK-041Benzotriazinone22Primarily Gq/11MinimalSchizophrenia (negative symptoms)
JNJ-63533054Pyridazinone13–16Gq/11, Gi/oModeratePreclinical research
L-TryptophanEndogenous amino acid220,000Gq/11YesNot applicable
L-PhenylalanineEndogenous amino acid320,000Gq/11YesNot applicable

Properties

CAS Number

1929519-13-0

Product Name

TAK-041

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1

InChI Key

JZGLECLGVQRPPI-NSHDSACASA-N

SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Solubility

not available

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.